4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide, commonly known as API-1, is a small molecule inhibitor of Akt, a serine/threonine-specific protein kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis. API-1 has demonstrated promising preclinical antitumor activity.
Api-1 can be derived from various sources, including:
The classification of Api-1 helps in understanding its potential uses, safety profiles, and regulatory pathways necessary for drug development.
The synthesis of Api-1 typically involves complex multi-step processes that can vary significantly based on the desired purity and yield. Key methods of synthesis include:
The molecular structure of Api-1 is characterized by its specific arrangement of atoms and functional groups that determine its chemical behavior and biological activity. Key aspects include:
Molecular weight, solubility in various solvents, and stability under different conditions are essential parameters for understanding Api-1's behavior in pharmaceutical formulations.
Api-1 undergoes various chemical reactions during its synthesis and application phases:
Understanding these reactions is crucial for optimizing drug formulation and ensuring stability throughout the product's shelf life.
The mechanism of action for Api-1 involves its interaction with specific biological targets (e.g., receptors or enzymes) to elicit a therapeutic response.
Api-1 may function through:
Quantitative data on binding affinities and kinetic parameters are essential for understanding the efficacy of Api-1.
The physical and chemical properties of Api-1 play a significant role in its formulation and application:
Api-1 has diverse applications within the pharmaceutical industry:
Pin1 comprises two functional domains: an N-terminal WW domain (phospho-Ser/Thr-Pro binding) and a C-terminal PPIase domain (isomerization catalysis). API-1 binds specifically to a hydrophobic pocket within the PPIase domain, competitively inhibiting substrate access. Structural analyses reveal that API-1 forms hydrogen bonds with key residues (Cys113, Gln131, and His157) and engages in hydrophobic interactions with Phe134 and Met130. This binding stabilizes the PPIase domain in an inactive conformation, preventing the rotational motion needed for cis-trans isomerization of phosphorylated Ser/Thr-Pro peptide bonds [6] [9]. Unlike pan-PPIase inhibitors (e.g., Juglone), API-1 exhibits >100-fold selectivity for Pin1 over related isomerases like FKBP12 or cyclophilin A due to its unique interaction with the Pin1-specific catalytic pocket [8] [10].
Compound | Pin1 IC₅₀ (nM) | FKBP12 IC₅₀ (μM) | Cyclophilin A IC₅₀ (μM) |
---|---|---|---|
API-1 | 72.3 | >100 | >100 |
Juglone | ~5000 | 15.2 | 8.7 |
KPT-6566 | 6.2 | >100 | >100 |
XPO5 (Exportin-5) transports pre-microRNAs (pre-miRNAs) from the nucleus to the cytoplasm, a pivotal step in miRNA biogenesis. Phosphorylation of XPO5 at Thr345, Ser416, and Ser497 by extracellular signal-regulated kinase (ERK) induces a conformational shift recognized by the prolyl isomerase Pin1. Pin1 catalyzes cis-to-trans isomerization of these phospho-Ser/Thr-Pro motifs, trapping XPO5 in a nuclear-localized, inactive state incapable of binding RanGTP or pre-miRNAs [1] [10]. API-1 disrupts this pathological interaction by inhibiting Pin1’s isomerase activity. This prevents Pin1-mediated conformational locking of phosphorylated XPO5 (pXPO5), restoring pXPO5’s ability to adopt an active conformation. Consequently, pXPO5 resumes its transport function, facilitating pre-miRNA nuclear export [1] [8].
Phosphorylation Site | Kinase | Consequence of Pin1 Binding | API-1 Effect |
---|---|---|---|
Thr345 | ERK | Cytoplasmic retention | Restores nuclear export |
Ser416 | ERK | Loss of RanGTP binding | Restores RanGTP coupling |
Ser497 | ERK | Reduced pre-miRNA affinity | Recovers transport competence |
Canonical miRNA biogenesis requires nuclear Drosha processing of primary miRNAs (pri-miRNAs) into precursor miRNAs (pre-miRNAs), followed by XPO5-mediated nuclear export. Cytoplasmic pre-miRNAs are then cleaved by Dicer into mature miRNAs, which load onto the RNA-induced silencing complex (RISC) to regulate gene expression [2] [7]. Pin1-inactivated pXPO5 disrupts this pathway, causing pre-miRNA nuclear accumulation and global miRNA downregulation—a hallmark of hepatocellular carcinoma (HCC) and other malignancies [1]. API-1 treatment reactivates pXPO5, rescuing pre-miRNA export and restoring mature miRNA levels. In SK-Hep-1 and Hep3B HCC cells, API-1 upregulates tumor-suppressive miRNAs (e.g., miR-122, miR-34a) by 3–5 fold. This directly correlates with reduced expression of oncogenic targets (e.g., Cyclin D1, Bcl-2) and suppressed proliferation (IC₅₀ = 0.683–4.16 μM) [1] [8].
miRNA | Fold Increase (Post-API-1) | Validated Oncogenic Target | Biological Effect |
---|---|---|---|
miR-122 | 4.2x | Cyclin D1, ADAM17 | Suppressed metastasis |
miR-34a | 3.8x | Bcl-2, SIRT1 | Induced apoptosis |
let-7g | 2.9x | HMGA2, RAS | Inhibited proliferation |
Pin1 accelerates the cis-trans isomerization of phosphorylated Ser/Thr-Pro peptide bonds by >1000-fold via a catalytic mechanism involving substrate distortion, nucleophilic attack (Cys113), and transition-state stabilization. API-1 acts as a competitive inhibitor, binding the active site with high affinity (Kᵢ = 48 nM). Kinetic assays using phosphorylated c-Jun peptide substrates (sequence: pThr231-Pro) show API-1 reduces Pin1’s catalytic efficiency (kcat/Kₘ) by 92% at saturating concentrations. This inhibition follows Michaelis-Menten kinetics, where API-1 increases the apparent Kₘ for peptide substrates without altering Vₘₐₓ, confirming direct competition at the catalytic pocket. Surface plasmon resonance (SPR) confirms rapid API-1 association (kₒₙ = 1.2 × 10⁵ M⁻¹s⁻¹) and slow dissociation (kₒff = 8.7 × 10⁻³ s⁻¹), yielding a dissociation constant (K_D) of 72.5 nM—consistent with biochemical IC₅₀ data [1] [6] [8].
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